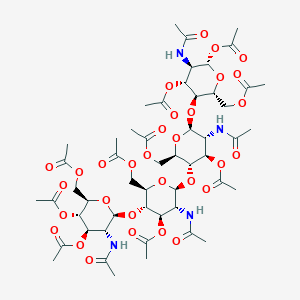

Chitotetraose Tetradecaacetate

Vue d'ensemble

Description

Chitotetraose Tetradecaacetate is a derivative of chitooligosaccharides, specifically a modified version of chitin. Chitin is a long-chain polymer found in the cell walls of fungi, insects, and crustaceans. This compound is known for its high solubility and has a molecular formula of C52H74N4O31 with a molecular weight of 1251.15 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chitotetraose Tetradecaacetate is synthesized through the acetylation of chitotetraose. The process involves the reaction of chitotetraose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups on the chitotetraose molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave heating to enhance reaction rates and reduce the use of oxidative reagents .

Analyse Des Réactions Chimiques

Types of Reactions

Chitotetraose Tetradecaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

Applications De Recherche Scientifique

Synthesis and Properties

Chitotetraose tetradecaacetate is synthesized through the acetolysis of chitin, yielding a highly soluble compound that exhibits unique biological properties. Its molecular formula is with a molecular weight of approximately 1251.15 g/mol. The compound has been characterized using various analytical techniques, including chromatography and spectrometry, revealing its high sensitivity to microbial assays with a minimum inhibitory concentration (MIC) as low as 0.3 µg/ml against certain pathogens .

This compound exhibits notable antimicrobial, antifungal, and antitumor properties:

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : The compound effectively inhibits the growth of fungi including Candida albicans and Aspergillus niger.

- Antitumor Activity : Studies indicate that this compound can inhibit the proliferation of cancer cells, particularly breast cancer cells .

Biomedical Applications

This compound is being explored for several biomedical applications:

- Drug Delivery Systems : Its biocompatibility and ability to encapsulate therapeutic agents make it suitable for targeted drug delivery systems.

- Tissue Engineering : The compound can be utilized in scaffolds for tissue engineering, promoting cell adhesion and proliferation in cartilage, bone, and skin applications .

Agricultural Applications

Research indicates that this compound can play a role in enhancing plant growth:

- Elicitor of Plant Defense Mechanisms : It mimics fungal exudates that activate plant symbiosis signaling pathways, thereby enhancing root colonization by beneficial fungi .

- Biopesticide Development : Due to its antifungal properties, it holds potential as a biopesticide to protect crops from fungal pathogens .

Food Technology

In food science, this compound's properties can be leveraged for:

- Food Preservation : Its antimicrobial activity can be utilized to extend the shelf life of food products by inhibiting spoilage organisms.

- Nutritional Supplements : The compound may be incorporated into dietary supplements due to its potential health benefits related to immunity and gut health .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 0.3 µg/ml. This finding supports its potential use in developing new antimicrobial agents for clinical applications .

Case Study 2: Plant Growth Promotion

Research highlighted that this compound could activate the conserved symbiosis signaling pathway in plants, leading to improved root colonization by arbuscular mycorrhizal fungi. This application could enhance nutrient uptake in crops, contributing to sustainable agricultural practices .

Mécanisme D'action

Chitotetraose Tetradecaacetate exerts its effects by mimicking natural chitin oligomers. It activates the conserved symbiosis signaling pathway in plants, particularly in the epidermal root cells targeted by arbuscular mycorrhizal fungi. This activation is more efficient compared to other fungal exudates, highlighting its potential in enhancing plant-microbe interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chitobiose: A disaccharide derivative of chitin.

Chitotriose: A trisaccharide derivative of chitin.

Chitopentaose: A pentasaccharide derivative of chitin.

Uniqueness

Chitotetraose Tetradecaacetate is unique due to its high degree of acetylation, which enhances its solubility and reactivity compared to other chitooligosaccharides. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Activité Biologique

Chitotetraose tetradecaacetate, a derivative of chitotetraose, has garnered attention in biochemical and pharmacological research due to its unique biological properties. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a modified oligosaccharide composed of four N-acetylglucosamine units, each acetylated to enhance solubility and stability. The chemical formula can be represented as C₁₈H₃₄N₄O₁₄, indicating its complex structure which contributes to its biological functionalities.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with chitinase enzymes and its potential immunomodulatory effects. Key findings include:

- Enzymatic Activity : this compound is recognized for its specificity towards chitinases, enzymes that degrade chitin, a biopolymer found in fungal cell walls and exoskeletons of arthropods. Studies indicate that it serves as an effective substrate for various chitinases, facilitating the breakdown of chitin into smaller oligosaccharides and monosaccharides .

- Immunomodulatory Effects : Research has shown that chitotetraose derivatives can modulate immune responses. For instance, it has been observed to activate certain immune pathways in plants and animals, potentially enhancing resistance against fungal infections .

Case Study 1: Enzymatic Interaction with Chitinases

A study investigated the activity of this compound on different chitinases derived from Candida albicans and Ustilago maydis. The results demonstrated:

- Substrate Specificity : The compound exhibited high affinity for chitinases that preferentially degrade larger oligosaccharides.

- Enzymatic Efficiency : The enzymatic hydrolysis resulted in significant production of N-acetyl-D-glucosamine (GlcNAc), which is crucial for various metabolic processes in organisms .

| Enzyme Source | Optimal pH | Optimal Temperature | Hydrolysis Yield (%) |

|---|---|---|---|

| Candida albicans Cht3 | 5.5 | 55 °C | 93.6 |

| Ustilago maydis ChiJ | 5.0 | 60 °C | 88.0 |

Case Study 2: Immunomodulatory Potential

In another study focusing on plant-pathogen interactions, this compound was applied to Medicago truncatula roots infected with mycorrhizal fungi. The findings revealed:

- Calcium Signaling : The compound elicited nuclear Ca²⁺ spiking similar to that induced by fungal glomalin secreted exudates (GSEs), suggesting a role in signaling pathways related to symbiotic relationships .

- Enhanced Symbiotic Performance : Plants treated with this compound showed improved growth metrics and enhanced resistance to fungal pathogens.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGWXILTVZPHON-KEMNZMDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1251.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117399-51-6 | |

| Record name | β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117399-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the significance of Chitotetraose Tetradecaacetate in the synthesis of the novel lysozyme substrate?

A1: this compound (4) serves as a crucial starting material in synthesizing 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10), a novel fluorogenic substrate for lysozyme activity assays []. The synthesis involves isolating this compound (4) from chitin using Sephadex LH-20 column chromatography after acetolysis. This isolation is essential as it provides the backbone structure for the subsequent chemical modifications leading to the final product.

Q2: How is this compound obtained and purified from chitin?

A2: The research describes a process where chitin undergoes acetolysis, breaking it down into smaller units. Following acetolysis, the desired product, this compound (4), is separated and purified from the mixture using Sephadex LH-20 column chromatography []. This technique effectively isolates the target compound based on its size and affinity to the column material.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.